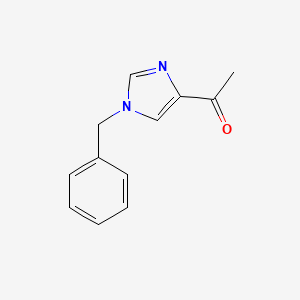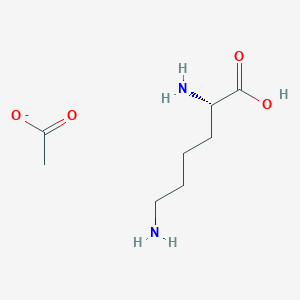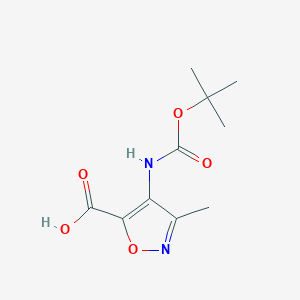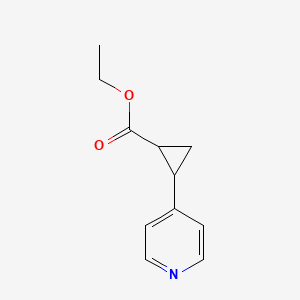![molecular formula C8H6N2O3 B11818480 2H-pyrido[2,3-e]oxazine-6-carboxylic acid](/img/structure/B11818480.png)
2H-pyrido[2,3-e]oxazine-6-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-pyrido[2,3-e]oxazine-6-carboxylic acid is a heterocyclic compound that features a fused pyridine and oxazine ring system. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2H-pyrido[2,3-e]oxazine-6-carboxylic acid typically involves multicomponent reactions, cyclization reactions, and temperature-dependent Rh(II)-carbenoid-mediated 2H-azirine ring expansion . For instance, a common synthetic route involves the reaction of alkyl or aryl isocyanides with dialkyl acetylenedicarboxylates in the presence of 4,5-diphenyl-1,3-dihydro-2H-imidazol-2-one . Another method includes a four-component reaction between acetyl or benzoyl chloride, potassium thiocyanate, acetylenedicarboxylates, and 2-mercaptopyrimidines .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that these methods could be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions: 2H-pyrido[2,3-e]oxazine-6-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive functional groups within the molecule.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines. Substitution reactions typically result in the formation of new carbon-nitrogen or carbon-sulfur bonds.
Aplicaciones Científicas De Investigación
2H-pyrido[2,3-e]oxazine-6-carboxylic acid has a wide range of scientific research applications. In chemistry, it serves as an intermediate in the synthesis of various heterocyclic compounds and polymers . In biology and medicine, it is studied for its potential pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties . Additionally, this compound is used in the development of new therapeutic agents and as a tool for studying biological pathways and molecular targets.
Mecanismo De Acción
The mechanism of action of 2H-pyrido[2,3-e]oxazine-6-carboxylic acid involves its interaction with specific molecular targets and pathways within cells. Its degree of lipophilicity allows it to diffuse easily into cells, where it can interact with enzymes, receptors, and other proteins . These interactions can modulate various biological processes, leading to the observed pharmacological effects.
Comparación Con Compuestos Similares
2H-pyrido[2,3-e]oxazine-6-carboxylic acid can be compared to other similar compounds, such as pyrido[2,3-d]pyrimidines and pyrido[3,4-d]pyrimidines . These compounds share a similar fused ring structure but differ in the position and type of heteroatoms within the rings. The unique arrangement of atoms in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
List of Similar Compounds:- Pyrido[2,3-d]pyrimidines
- Pyrido[3,4-d]pyrimidines
- Pyrido[4,3-d]pyrimidines
- Pyrido[3,2-d]pyrimidines
Propiedades
Fórmula molecular |
C8H6N2O3 |
|---|---|
Peso molecular |
178.14 g/mol |
Nombre IUPAC |
2H-pyrido[2,3-e]oxazine-6-carboxylic acid |
InChI |
InChI=1S/C8H6N2O3/c11-8(12)6-1-2-7-5(10-6)3-4-9-13-7/h1-4,9H,(H,11,12) |
Clave InChI |
ICBSUOIJGPBIKR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC2=C1ONC=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl (1R,2R,5R)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B11818412.png)








![2-[4-(Hydroxyiminomethyl)-3,5-dimethylpyrazol-1-yl]acetic acid](/img/structure/B11818465.png)

![Sodium;2-[1-(hydroxymethyl)cyclohexyl]acetic acid](/img/structure/B11818490.png)
![5-Phenyl-1H-benzo[d]imidazole-2-thiol](/img/structure/B11818492.png)
